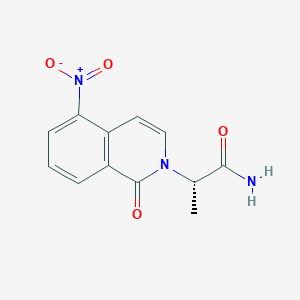
(S)-2-(5-Nitro-1-oxoisoquinolin-2(1H)-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(5-Nitro-1-oxoisoquinolin-2(1H)-il)propanamida es un complejo compuesto orgánico que pertenece a la clase de las isoquinolinas. Las isoquinolinas son compuestos orgánicos aromáticos heterocíclicos que están relacionados estructuralmente con las quinolinas. Este compuesto se caracteriza por la presencia de un grupo nitro, un grupo oxo y un grupo propanamida unido al sistema de anillo de isoquinolina. La configuración (S) indica que el compuesto es ópticamente activo y tiene un arreglo tridimensional específico.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (S)-2-(5-Nitro-1-oxoisoquinolin-2(1H)-il)propanamida normalmente implica reacciones orgánicas multi-etapa. Una ruta sintética común comienza con la nitración de la isoquinolina para introducir el grupo nitro en la posición 5. Esto es seguido por la oxidación para formar el grupo oxo en la posición 1. El paso final implica la introducción del grupo propanamida a través de una reacción de acoplamiento de amida. Las condiciones de reacción a menudo requieren el uso de ácidos fuertes para la nitración, agentes oxidantes para la oxidación y reactivos de acoplamiento para la formación de amida.
Métodos de producción industrial
La producción industrial de (S)-2-(5-Nitro-1-oxoisoquinolin-2(1H)-il)propanamida puede implicar rutas sintéticas similares pero a mayor escala. El proceso está optimizado para el rendimiento y la pureza, utilizando a menudo reactores de flujo continuo y sistemas automatizados para garantizar una producción constante. El uso de catalizadores y técnicas avanzadas de purificación como la cromatografía y la cristalización son comunes en entornos industriales.
Análisis De Reacciones Químicas
Tipos de reacciones
(S)-2-(5-Nitro-1-oxoisoquinolin-2(1H)-il)propanamida sufre diversas reacciones químicas, entre ellas:
Reducción: El grupo nitro se puede reducir a un grupo amino utilizando agentes reductores como el gas hidrógeno en presencia de un catalizador o hidruros metálicos.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en la posición del grupo nitro.
Hidrólisis: El grupo amida se puede hidrolizar en condiciones ácidas o básicas para producir el ácido carboxílico y la amina correspondientes.
Reactivos y condiciones comunes
Reducción: Gas hidrógeno con paladio sobre carbono (Pd/C) o borohidruro de sodio (NaBH4).
Sustitución: Nucleófilos como aminas o tioles en condiciones básicas.
Hidrólisis: Ácido clorhídrico (HCl) o hidróxido de sodio (NaOH) bajo condiciones de reflujo.
Principales productos
Reducción: 2-(5-Amino-1-oxoisoquinolin-2(1H)-il)propanamida.
Sustitución: Diversos derivados de isoquinolina sustituidos dependiendo del nucleófilo utilizado.
Hidrólisis: Ácido 2-(5-Nitro-1-oxoisoquinolin-2(1H)-il)propanoico y amoníaco.
Aplicaciones Científicas De Investigación
(S)-2-(5-Nitro-1-oxoisoquinolin-2(1H)-il)propanamida tiene varias aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Estudiado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Investigado por su posible uso en el desarrollo de fármacos, particularmente como compuesto principal para el diseño de nuevos agentes terapéuticos.
Industria: Utilizado en la producción de tintes, pigmentos y otras sustancias químicas industriales.
Mecanismo De Acción
El mecanismo de acción de (S)-2-(5-Nitro-1-oxoisoquinolin-2(1H)-il)propanamida implica su interacción con objetivos moleculares específicos. El grupo nitro puede sufrir biorreducción para formar intermediarios reactivos que pueden interactuar con los componentes celulares, provocando diversos efectos biológicos. El compuesto también puede inhibir enzimas o receptores específicos, afectando las vías y los procesos celulares.
Comparación Con Compuestos Similares
(S)-2-(5-Nitro-1-oxoisoquinolin-2(1H)-il)propanamida se puede comparar con otros derivados de isoquinolina como:
Ácido 2-(5-Nitro-1-oxoisoquinolin-2(1H)-il)acético: Estructura similar pero con un grupo ácido acético en lugar de un grupo propanamida.
2-(5-Nitro-1-oxoisoquinolin-2(1H)-il)etanol: Contiene un grupo etanol en lugar de un grupo propanamida.
Ácido 2-(5-Nitro-1-oxoisoquinolin-2(1H)-il)propanoico: Estructura similar pero con un grupo ácido propanoico en lugar de un grupo propanamida.
La singularidad de (S)-2-(5-Nitro-1-oxoisoquinolin-2(1H)-il)propanamida reside en su configuración y grupos funcionales específicos, que contribuyen a sus propiedades químicas y biológicas distintivas.
Propiedades
Fórmula molecular |
C12H11N3O4 |
|---|---|
Peso molecular |
261.23 g/mol |
Nombre IUPAC |
(2S)-2-(5-nitro-1-oxoisoquinolin-2-yl)propanamide |
InChI |
InChI=1S/C12H11N3O4/c1-7(11(13)16)14-6-5-8-9(12(14)17)3-2-4-10(8)15(18)19/h2-7H,1H3,(H2,13,16)/t7-/m0/s1 |
Clave InChI |
SEQXIBXVFUCLJI-ZETCQYMHSA-N |
SMILES isomérico |
C[C@@H](C(=O)N)N1C=CC2=C(C1=O)C=CC=C2[N+](=O)[O-] |
SMILES canónico |
CC(C(=O)N)N1C=CC2=C(C1=O)C=CC=C2[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-tert-Butyl-7-methyl-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B11854052.png)

![4-Methyl-1-phenyl-1h-pyrido[2,3-b]indole](/img/structure/B11854075.png)






![2-Iodothieno[2,3-b]pyridine](/img/structure/B11854114.png)
![1-(4-Fluoro-2-methylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11854122.png)
![5-bromo-3-(trifluoromethyl)-7H-pyrrolo[2,3-c]pyridazine](/img/structure/B11854138.png)
![12-Bromo-4-oxa-1,8-diazatricyclo[7.4.0.02,7]trideca-2(7),8,10,12-tetraen-3-one](/img/structure/B11854141.png)
